molecular formula C11H10N2O B1622337 5-methyl-6-phenyl-3(2H)-Pyridazinone CAS No. 33048-55-4

5-methyl-6-phenyl-3(2H)-Pyridazinone

Cat. No.: B1622337
CAS No.: 33048-55-4
M. Wt: 186.21 g/mol
InChI Key: OUTZDCXYCPUJCP-UHFFFAOYSA-N
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Description

5-Methyl-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a methyl group at position 5 and a phenyl group at position 6 further defines its structure. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-6-phenyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-benzyl-2-chloroacetamide with acetylacetone in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a solvent like butanol for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-Methyl-6-phenyl-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and phenyl group on the pyridazine ring differentiates it from other pyridazinone derivatives and contributes to its specific reactivity and applications.

Properties

IUPAC Name

4-methyl-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-7-10(14)12-13-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTZDCXYCPUJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382697
Record name 5-methyl-6-phenyl-3(2H)-Pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33048-55-4
Record name 5-methyl-6-phenyl-3(2H)-Pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10.0 g. portion of 5-methyl-6-p-bromophenyl-3(2H)-pyridazinone and 1.0 g. of 10% palladium on carbon catalyst in 150 ml. of ethanol and 50 ml. of ammonium hydroxide is shaken under 40 lb. of hydrogen pressure for 4 hours in a Parr bottle, heated to 50° C. with an outside jacket. The reaction mixture is suction filtered and the filtrate concentrated to a white solid which is washed with water and air dried to afford 5-methyl-6-phenyl-3(2H)-pyridazinone as white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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